molecular formula C12H19N B13978100 (S)-1-(4-methylphenyl)pentylamine

(S)-1-(4-methylphenyl)pentylamine

Cat. No.: B13978100
M. Wt: 177.29 g/mol
InChI Key: AFQMVQWXQAYYBJ-LBPRGKRZSA-N
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Description

(S)-1-(4-methylphenyl)pentylamine is an organic compound characterized by a chiral center, making it optically active. This compound is part of the amine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the 4-methylphenyl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-methylphenyl)pentylamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-1-phenylpentylamine.

    Functional Group Introduction: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of (S)-1-phenylpentylamine with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4-methylphenyl)pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

(S)-1-(4-methylphenyl)pentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-methylphenyl)pentylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

    (S)-1-phenylpentylamine: Lacks the 4-methylphenyl group, resulting in different chemical properties.

    ®-1-(4-methylphenyl)pentylamine: The enantiomer of (S)-1-(4-methylphenyl)pentylamine, with different optical activity and potentially different biological effects.

    (S)-1-(4-chlorophenyl)pentylamine: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different effects compared to the ®-enantiomer.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(4-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

AFQMVQWXQAYYBJ-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)C)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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